
1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyrrolidinone ring suggests that it might have interesting conformational properties, while the fluorophenyl, cyanoethyl, and methylurea groups could contribute to its electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorine atom could affect its polarity and solubility, while the pyrrolidinone ring could influence its conformational stability .科学的研究の応用
Synthesis and Process Development A study on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, showcases the application of complex chemical synthesis involving similar structural motifs, such as pyrrolidinone derivatives and fluorinated compounds. This research highlights the importance of stereochemistry and the use of organometallic derivatives in achieving high diastereoselection, which could be relevant to the synthesis and process development of "1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea" (Butters et al., 2001).
Electrochromic Properties and Conducting Polymers Research on the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylene dioxythiophene (EDOT) demonstrates the application of fluorinated phenyl compounds in enhancing the electrochromic properties of conducting polymers. The resulting copolymer exhibits multiple colors and fast switching times, suggesting potential applications in electrochromic devices and smart materials (Türkarslan et al., 2007).
Organocatalysis and Medicinal Chemistry The development of organocatalytic methods for the synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activity, indicates the utility of pyrrolidinone and related structures in medicinal chemistry. These methods enable the rapid synthesis of structurally diverse and enantioenriched spirooxindoles, underlining the potential of using similar catalytic strategies for the synthesis of "this compound" for pharmacological applications (Chen et al., 2009).
Polyurethane Synthesis and Material Science The synthesis of novel polyurethanes based on bis(hydroxybenzylidene) cyclohexanone hard segments, incorporating different diisocyanates, showcases the diversity of applications for urea derivatives in material science. These polyurethanes exhibit unique structural and thermal properties, suggesting that compounds with urea functionalities, such as "this compound," could find applications in the development of new polymeric materials (Raghu et al., 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-cyanoethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-19(7-3-6-17)15(22)18-12-9-14(21)20(10-12)13-5-2-4-11(16)8-13/h2,4-5,8,12H,3,7,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLZEDOCWLSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

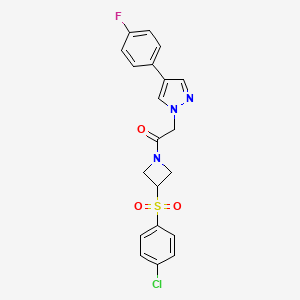
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
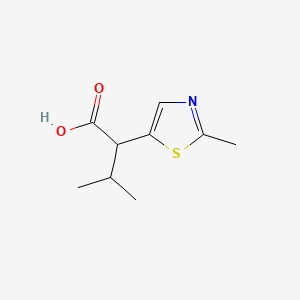
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)

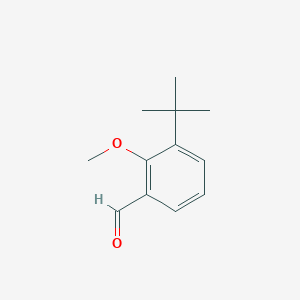
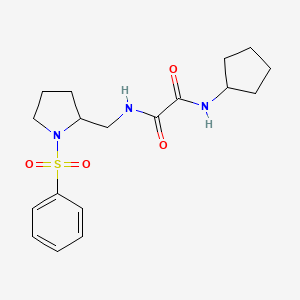

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
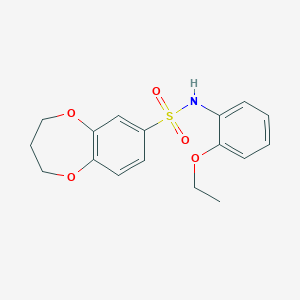

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)

